5,6-Dihydroxy-1-(2-imidazolinyl)tetralin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

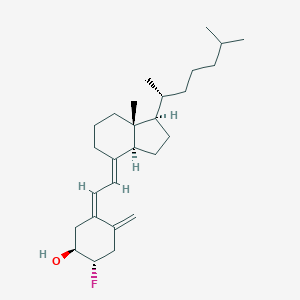

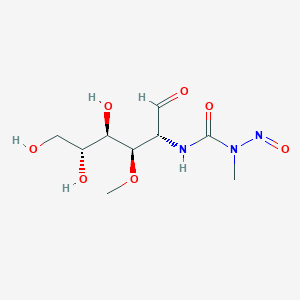

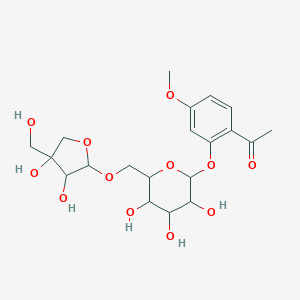

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin, commonly known as 5,6-DHT, is a neurotoxin that is used in scientific research to selectively destroy noradrenergic and serotonergic neurons in the brain. It is a potent and selective neurotoxin that has been widely used in animal models to study the role of these neurotransmitters in various physiological and pathological processes.

Mecanismo De Acción

The mechanism of action of 5,6-DHT involves the selective destruction of noradrenergic and serotonergic neurons in the brain. This is achieved through the uptake of 5,6-DHT by these neurons, followed by the formation of a reactive intermediate that leads to the destruction of the neuron.

Biochemical and Physiological Effects:

The selective destruction of noradrenergic and serotonergic neurons in the brain by 5,6-DHT has a number of biochemical and physiological effects. These include changes in neurotransmitter levels, alterations in behavior, and changes in physiological processes such as heart rate and blood pressure.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5,6-DHT in lab experiments include its potency and selectivity for noradrenergic and serotonergic neurons, which allows for precise manipulation of these neurotransmitter systems. However, the use of 5,6-DHT also has limitations, including the potential for off-target effects and the need for careful dosing and administration to avoid systemic toxicity.

Direcciones Futuras

There are a number of future directions for research involving 5,6-DHT. These include the use of 5,6-DHT in combination with other neurotoxins to selectively destroy multiple neurotransmitter systems, the development of new delivery methods to improve targeting and reduce off-target effects, and the use of 5,6-DHT in combination with other techniques such as optogenetics to study the role of specific neural circuits in behavior and disease.

Métodos De Síntesis

The synthesis of 5,6-DHT involves several steps, starting from the reaction of 2,3-dimethoxytoluene with ethyl vinyl ketone to form the corresponding ketone. This ketone is then converted to the corresponding imine, which is reduced with sodium borohydride to give the desired product, 5,6-DHT.

Aplicaciones Científicas De Investigación

5,6-DHT has been widely used in scientific research to selectively destroy noradrenergic and serotonergic neurons in the brain. This has allowed researchers to study the role of these neurotransmitters in various physiological and pathological processes, including mood disorders, anxiety, and addiction.

Propiedades

Número CAS |

100449-07-8 |

|---|---|

Nombre del producto |

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin |

Fórmula molecular |

C19H22FN3O3 |

Peso molecular |

232.28 g/mol |

Nombre IUPAC |

5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |

InChI |

InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15) |

Clave InChI |

LYRNYBCBYWDTIF-UHFFFAOYSA-N |

SMILES |

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |

SMILES canónico |

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |

Otros números CAS |

108149-68-4 |

Sinónimos |

2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline 2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer 2-DTMI |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)

![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)

![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)